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Compound of Interest

Compound Name: 7-Ethynylcoumarin

Cat. No.: B1422633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-
ethynylcoumarin, a versatile building block in medicinal chemistry and materials science. The

primary synthetic route proceeds through a three-step sequence starting from the readily

available 7-hydroxycoumarin. This process involves the activation of the hydroxyl group via

triflation, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with a

protected alkyne, and subsequent deprotection to yield the final product.

Core Synthesis Pathway
The synthesis of 7-ethynylcoumarin is efficiently achieved through the following three key

transformations:

Triflation of 7-Hydroxycoumarin: The phenolic hydroxyl group of 7-hydroxycoumarin is

converted to a highly reactive trifluoromethanesulfonate (triflate) leaving group.

Sonogashira Coupling: The resulting 7-triflyloxycoumarin undergoes a palladium-catalyzed

cross-coupling reaction with trimethylsilylacetylene.

Deprotection: The trimethylsilyl (TMS) protecting group is removed from the alkyne to afford

the terminal alkyne, 7-ethynylcoumarin.
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This synthetic strategy is widely adopted due to its high efficiency and tolerance of various

functional groups.

Experimental Protocols
Step 1: Synthesis of 2-Oxo-2H-chromen-7-yl
trifluoromethanesulfonate
This initial step activates the 7-position of the coumarin ring for the subsequent cross-coupling

reaction.

Reaction Scheme:

Caption: Triflation of 7-Hydroxycoumarin.

Methodology:

A solution of 7-hydroxycoumarin (1 equivalent) in anhydrous dichloromethane (DCM) is cooled

to 0 °C under an inert atmosphere. Pyridine (1.2 equivalents) is added, followed by the

dropwise addition of trifluoromethanesulfonic anhydride (1.1 equivalents). The reaction mixture

is allowed to warm to room temperature and stirred for 2-4 hours. Upon completion, the

reaction is quenched with water and the organic layer is separated. The aqueous layer is

extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous

sodium sulfate, and concentrated under reduced pressure. The crude product is purified by

flash column chromatography on silica gel.

Quantitative Data:
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Reactant/Reagent Molar Equiv. Purity

7-Hydroxycoumarin 1.0 >98%

Trifluoromethanesulfonic

Anhydride
1.1 >99%

Pyridine 1.2 Anhydrous

Dichloromethane - Anhydrous

Product Yield Physical Form

2-Oxo-2H-chromen-7-yl

trifluoromethanesulfonate
Typically >90% White to off-white solid

Step 2: Sonogashira Coupling of 2-Oxo-2H-chromen-7-yl
trifluoromethanesulfonate with Trimethylsilylacetylene
This step introduces the protected ethynyl group at the 7-position of the coumarin core.

Reaction Scheme:

Caption: Sonogashira Coupling Reaction.

Methodology:

To a solution of 2-oxo-2H-chromen-7-yl trifluoromethanesulfonate (1 equivalent) in a mixture of

anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) are added

bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2, 0.02-0.05 equivalents) and

copper(I) iodide (CuI, 0.04-0.1 equivalents). The mixture is degassed and placed under an inert

atmosphere. Trimethylsilylacetylene (1.5-2.0 equivalents) is then added, and the reaction is

stirred at room temperature for 12-24 hours. After completion, the solvent is removed in vacuo,

and the residue is purified by flash column chromatography on silica gel.

Quantitative Data:
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Reactant/Reagent Molar Equiv. Purity

2-Oxo-2H-chromen-7-yl

trifluoromethanesulfonate
1.0 >95%

Trimethylsilylacetylene 1.5 - 2.0 >98%

Pd(PPh3)2Cl2 0.02 - 0.05 >98%

Copper(I) Iodide 0.04 - 0.1 >98%

Triethylamine - Anhydrous

Tetrahydrofuran - Anhydrous

Product Yield Physical Form

7-

((Trimethylsilyl)ethynyl)coumari

n

Typically 80-95% Solid

Step 3: Deprotection of 7-
((Trimethylsilyl)ethynyl)coumarin
The final step involves the removal of the TMS group to yield the terminal alkyne.

Reaction Scheme:

Caption: Deprotection of TMS Group.

Methodology:

To a solution of 7-((trimethylsilyl)ethynyl)coumarin (1 equivalent) in methanol is added

potassium carbonate (0.2-0.5 equivalents). The mixture is stirred at room temperature for 1-3

hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the

solvent is removed under reduced pressure. The residue is taken up in a suitable organic

solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium

sulfate, and concentrated. The crude product can be further purified by recrystallization or

column chromatography if necessary.
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Quantitative Data:

Reactant/Reagent Molar Equiv. Purity

7-

((Trimethylsilyl)ethynyl)coumari

n

1.0 >95%

Potassium Carbonate 0.2 - 0.5 >99%

Methanol - Anhydrous

Product Yield Physical Form

7-Ethynylcoumarin Typically >95% Solid

Characterization of 7-Ethynylcoumarin
Physical Properties:

Property Value

Molecular Formula C11H6O2

Molecular Weight 170.17 g/mol [1]

Appearance White to pale yellow solid

Melting Point Data varies, typically in the range of 150-160 °C

Spectroscopic Data:

1H NMR (400 MHz, CDCl3) δ (ppm): 7.64 (d, J = 9.5 Hz, 1H), 7.50 (d, J = 8.3 Hz, 1H), 7.20

(dd, J = 8.3, 1.8 Hz, 1H), 7.14 (d, J = 1.8 Hz, 1H), 6.38 (d, J = 9.5 Hz, 1H), 3.16 (s, 1H).

13C NMR (101 MHz, CDCl3) δ (ppm): 160.4, 155.0, 144.1, 129.0, 126.8, 125.5, 118.4,

117.8, 117.1, 82.2, 79.1.

Logical Workflow of the Synthesis
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The entire synthetic process can be visualized as a linear progression from the starting material

to the final product, with each step building upon the previous one.

Caption: Synthetic workflow for 7-ethynylcoumarin.

This in-depth guide provides the necessary details for the successful synthesis and

characterization of 7-ethynylcoumarin. Researchers and professionals in drug development

can utilize this information for the efficient production of this valuable compound for a wide

range of applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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